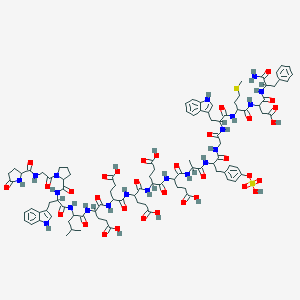
2-Chloro-3,5,6-trimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5,6-trimethylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 2-Chloro-3,5,6-trimethylbenzoic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase. This inhibition can lead to the accumulation of acetylcholine, which can have various effects on the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,5,6-trimethylbenzoic acid are not well studied. However, it is believed to have various effects on the body, such as altering the levels of certain neurotransmitters, affecting the function of certain enzymes, and altering the metabolism of certain compounds.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-3,5,6-trimethylbenzoic acid in lab experiments is its unique properties. It is a versatile compound that can be used in the synthesis of various compounds and materials. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Future Directions
There are several future directions for the research of 2-Chloro-3,5,6-trimethylbenzoic acid. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a therapeutic agent for various diseases. Additionally, it can be used in the development of new materials and compounds with unique properties.
In conclusion, 2-Chloro-3,5,6-trimethylbenzoic acid is a versatile compound that has various scientific research applications. Its unique properties make it a valuable reagent in the synthesis of other compounds and materials. However, precautions should be taken when handling it due to its toxicity. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-3,5,6-trimethylbenzoic acid can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation of 2,4,6-trimethylbenzoic acid with thionyl chloride and aluminum chloride. Another method involves the reaction of 2,4,6-trimethylbenzoyl chloride with sodium chlorite in the presence of a base. The yield of the synthesis method varies depending on the method used.
Scientific Research Applications
2-Chloro-3,5,6-trimethylbenzoic acid has several scientific research applications. It is commonly used as a reagent in the synthesis of other compounds. It is also used as a starting material in the synthesis of various drugs and pharmaceuticals. Furthermore, it is used in the development of new materials, such as liquid crystals and polymers.
properties
CAS RN |
18354-26-2 |
|---|---|
Product Name |
2-Chloro-3,5,6-trimethylbenzoic acid |
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-5-4-6(2)9(11)8(7(5)3)10(12)13/h4H,1-3H3,(H,12,13) |
InChI Key |
UUXKFHFNMBOTDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)O)Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)O)Cl)C |
Other CAS RN |
18354-26-2 |
synonyms |
2-Chloro-3,5,6-trimethylbenzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
